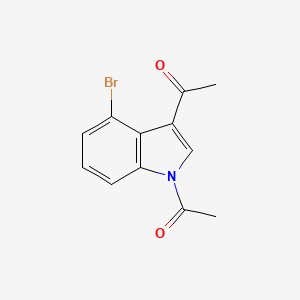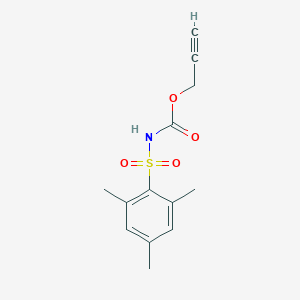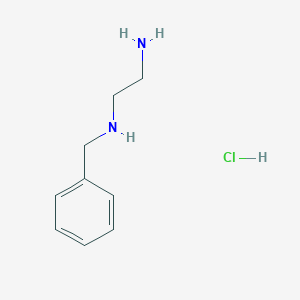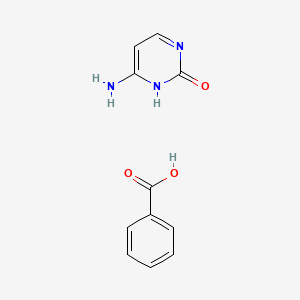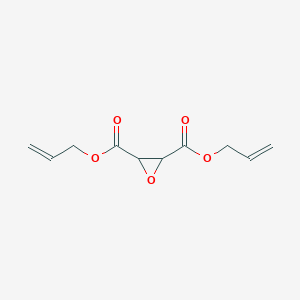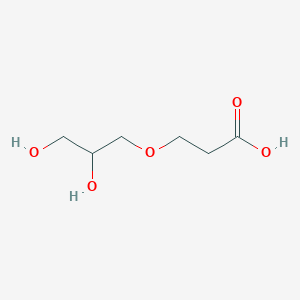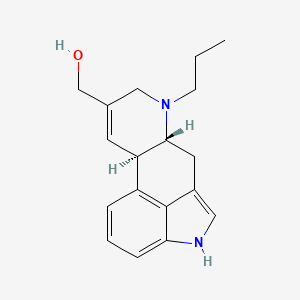
3-allyl-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-allyl-2-methyl-1H-indole is a heterocyclic aromatic organic compound. Indoles are significant due to their presence in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it a valuable target for synthetic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives, including 3-allyl-2-methyl-1H-indole, is the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the specific starting materials would be an appropriate allyl-substituted phenylhydrazine and a methyl-substituted ketone.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include catalytic hydrogenation, oxidation, and other transformations to introduce the desired functional groups .
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: Indoles can be oxidized to form indole-2,3-diones.
Reduction: Reduction of indoles can lead to the formation of indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indolines.
Substitution: Halogenated indoles.
Scientific Research Applications
3-allyl-2-methyl-1H-indole has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-allyl-2-methyl-1H-indole involves its interaction with specific molecular targets. Indoles can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication . This inhibition can lead to antiproliferative effects, making indole derivatives potential anticancer agents .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-indole: Lacks the allyl group, making it less reactive in certain substitution reactions.
2-methyl-1H-indole: Similar structure but without the allyl group, affecting its chemical reactivity and biological activity.
3-allyl-1H-indole: Similar but lacks the methyl group, which can influence its physical and chemical properties
Uniqueness
3-allyl-2-methyl-1H-indole is unique due to the presence of both allyl and methyl groups, which can enhance its reactivity and biological activity compared to other indole derivatives. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
65495-76-3 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-methyl-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C12H13N/c1-3-6-10-9(2)13-12-8-5-4-7-11(10)12/h3-5,7-8,13H,1,6H2,2H3 |
InChI Key |
AZFIQDXOYKRCLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


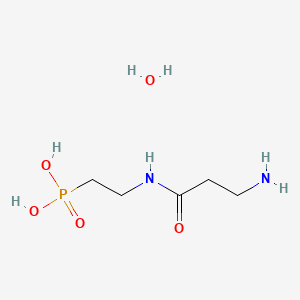
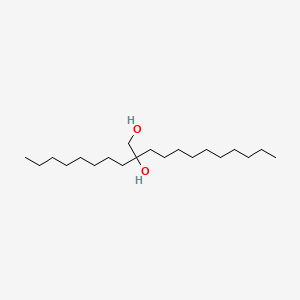
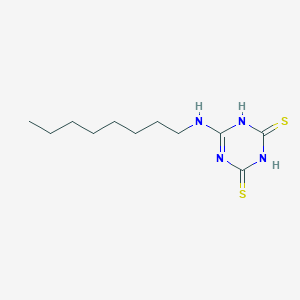

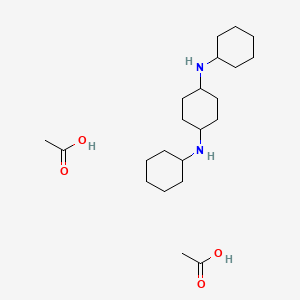
![1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline](/img/structure/B14489049.png)
